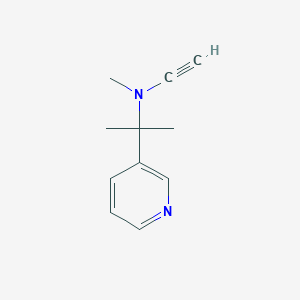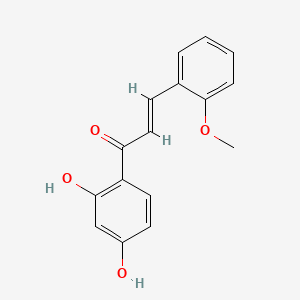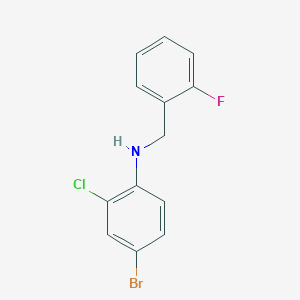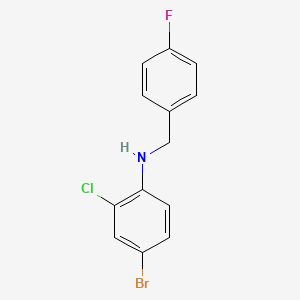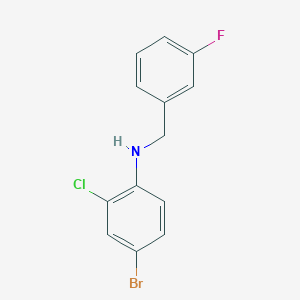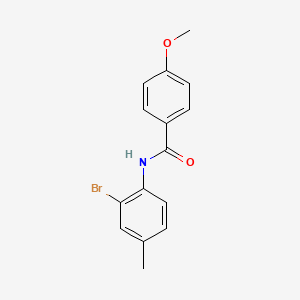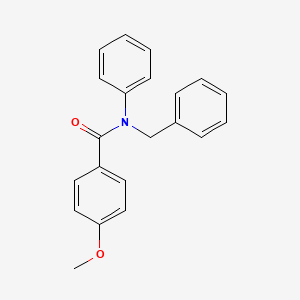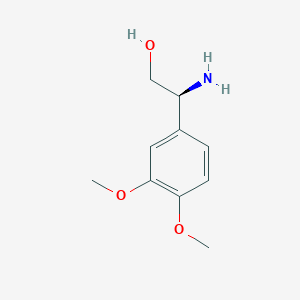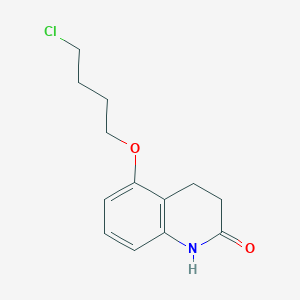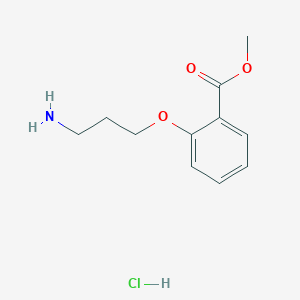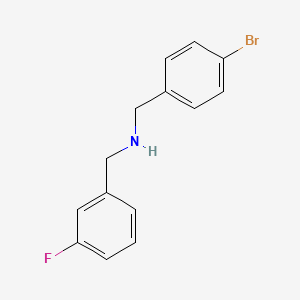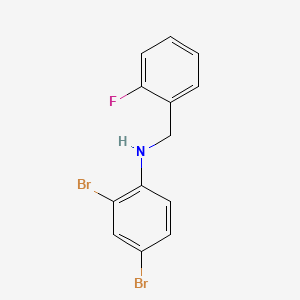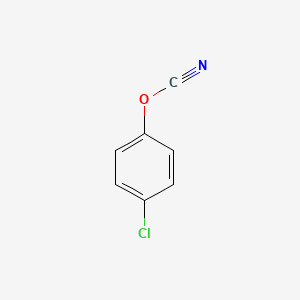
4-Chlorophenyl cyanate
説明
4-Chlorophenyl cyanate, also known as 4-Chlorophenyl isocyanate, is an organic compound used in the preparation of isothiocyanates . It has a linear formula of ClC6H4NCO .
Synthesis Analysis
The synthesis of 4-Chlorophenyl isocyanate involves optimal reaction conditions with 1,2-dichloroethane, n(triphosgene)/n(p-chloroaniline)=12, and 75-82°C for 4.5 hours, yielding 81% of the product .Molecular Structure Analysis
The molecular structure of 4-Chlorophenyl isocyanate consists of a benzene ring with a chlorine atom and an isocyanate group attached to it . The molecular weight is 153.57 .Chemical Reactions Analysis
4-Chlorophenyl isocyanate is used in the preparation of isothiocyanates . The cyanate esters formed thermally stable phenol-triazine networks after curing .Physical and Chemical Properties Analysis
4-Chlorophenyl isocyanate is a solid substance with a refractive index of n20/D 1.5618 (lit.) . It has a boiling point of 203-204 °C (lit.) and a melting point of 26-29 °C (lit.) . The density is 1.2 g/mL at 25 °C (lit.) .科学的研究の応用
Photocatalytic Decomposition in Water Treatment :
- Fe3O4-Cr2O3 magnetic nanocomposites have been developed for the efficient photocatalytic decomposition of 4-chlorophenol in water. These nanocomposites, synthesized via a wet chemical method, have shown effectiveness in removing these toxic and non-biodegradable organic contaminants from aqueous mediums (Singh et al., 2017).
Photocatalytic Detoxification Technologies :
- Different industrial TiO2 catalysts have been compared for their efficiency in photocatalytic detoxification of water containing 4-chlorophenol. The study involved experiments using artificial UV-light and solar energy, highlighting the importance of surface area in photocatalytic activity (Guillard et al., 1999).
Luminescent Properties in Platinum(II) Complexes :
- Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving 4-chlorophenyl among other derivatives, provides insights into their potential applications in materials science. These complexes exhibit emissive properties in fluid solutions at room temperature, which could have various practical applications (Lai et al., 1999).
Sensing Applications :
- The development of a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for detecting 4-Chlorophenol has been reported.
This sensor exhibits enhanced performance due to effective separation of photoinduced electron-hole pairs, offering a promising method for monitoring 4-chlorophenol in water (Yan et al., 2019).
Adsorption Studies for Environmental Remediation :
- The synthesis and characterization of microporous cyanate resins have been conducted, focusing on their potential in gas and vapor adsorptions. These cyanate resins, with high BET surface areas, demonstrate strong affinity for CO2 and high adsorption capacity, which could be valuable in environmental cleanup efforts (Yu et al., 2012).
Water Treatment Technologies :
- Studies on the degradation of 4-chlorophenol using catalyzed peroxymonosulfate with nano-MnO2/UV irradiation have been conducted. This method, which shows high performance and low toxicity in treated water, can be considered for industrial wastewater treatment (Eslami et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-chlorophenyl) cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNNPOIBWADPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


